Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 5-Ethynyl-2-fluorobenzoic Acid
Whitepaper: Physicochemical Profiling and Orthogonal Functionalization of 5-Ethynyl-2-fluorobenzoic Acid
Target Audience: Medicinal Chemists, Chemical Biologists, and Drug Development Professionals Scope: Structural causality, physicochemical profiling, and self-validating synthetic workflows.
Executive Summary
In modern drug discovery and bioconjugation, the demand for highly functionalized, rigid aromatic building blocks has driven the adoption of multi-handle scaffolds. 5-Ethynyl-2-fluorobenzoic acid (CAS: 1849285-25-1) represents a premier bifunctional linker[1]. It integrates three distinct chemical features: a carboxylic acid for standard peptide/amide coupling, a terminal alkyne for bioorthogonal ligations (e.g., CuAAC click chemistry or Sonogashira cross-coupling)[2], and an ortho-fluorine atom that profoundly dictates the molecule's conformational landscape and physicochemical behavior.
This technical guide deconstructs the physicochemical properties of this scaffold and provides field-proven, causality-driven protocols for its orthogonal functionalization.
Physicochemical Profile & Structural Causality
Understanding the physicochemical parameters of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The quantitative data for 5-Ethynyl-2-fluorobenzoic acid is summarized below[3].
Quantitative Data Summary
| Property | Value |
| Chemical Name | 5-Ethynyl-2-fluorobenzoic acid |
| CAS Registry Number | 1849285-25-1 |
| Molecular Formula | C9H5FO2 |
| Molecular Weight | 164.13 g/mol |
| Predicted pKa (Carboxylic Acid) | ~3.10 |
| Predicted LogP | 2.2 – 2.5 |
| Topological Polar Surface Area (TPSA) | 37.3 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 1 |
Mechanistic Insights into Physicochemical Causality
As an application scientist, it is vital to recognize that the properties of this molecule are not merely additive, but highly synergistic:
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pKa Modulation via Inductive Effects: Unsubstituted benzoic acid has a pKa of 4.20. The highly electronegative fluorine atom at the ortho position exerts a powerful inductive electron-withdrawing effect (-I), stabilizing the carboxylate anion and lowering the pKa to approximately 3.27. The addition of the meta-ethynyl group provides further electron withdrawal (Hammett
= +0.21), pushing the pKa down to ~3.1. This ensures the molecule is fully ionized at physiological pH, enhancing the aqueous solubility of the free fragment. -
Conformational Locking: The ortho-fluorine atom induces a conformational lock. Due to dipole-dipole repulsion between the carbonyl oxygen and the fluorine atom, the carboxylate group is forced out of coplanarity with the benzene ring. This restricts rotational degrees of freedom, significantly reducing the entropic penalty upon binding to a target protein.
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Lipophilicity Balancing: The ethynyl group is a rigid, highly lipophilic vector. It increases the overall LogP compared to unsubstituted fluorobenzoic acid, perfectly balancing the hydrophilicity of the carboxylate handle to maintain drug-like permeability.
Structural influence map detailing physicochemical contributions of each functional group.
Self-Validating Experimental Workflows
To harness the bifunctional nature of 5-Ethynyl-2-fluorobenzoic acid, orthogonal synthetic workflows must be employed. The standard approach involves activating the sterically hindered carboxylic acid first, followed by bioorthogonal conjugation of the terminal alkyne[4].
Sequential orthogonal functionalization workflow via HATU amide coupling and CuAAC click chemistry.
Protocol A: Sterically Hindered Amide Coupling (HATU Method)
Because the ortho-fluorine atom sterically hinders the carboxylate and reduces its nucleophilicity via inductive withdrawal, standard EDC/HOBt coupling can be sluggish. The use of the uronium salt HATU is highly recommended to generate a highly reactive 7-azabenzotriazole active ester[5].
Materials: 5-Ethynyl-2-fluorobenzoic acid (1.0 eq), Primary/Secondary Amine (1.1 eq), HATU (1.1 eq), DIPEA (2.0 eq), Anhydrous DMF.
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an inert Argon atmosphere, dissolve 5-Ethynyl-2-fluorobenzoic acid and HATU in anhydrous DMF to achieve a 0.1 M concentration. Causality: Anhydrous conditions prevent competitive hydrolysis of the highly reactive active ester intermediate, ensuring maximum yield[5].
-
Activation: Cool the mixture to 0 °C using an ice bath. Add DIPEA dropwise over 5 minutes. Stir for 10 minutes. Causality: Cooling mitigates the exothermic nature of the deprotonation. DIPEA deprotonates the carboxylic acid, allowing it to attack the electron-deficient carbon of HATU, rapidly forming the HOAt active ester.
-
Aminolysis: Add the amine (neat or dissolved in a minimal amount of DMF) dropwise to the activated mixture. Causality: The amine acts as a nucleophile, displacing the HOAt leaving group to form the thermodynamically stable amide bond.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Self-Validation: Monitor via LC-MS; the mass of the HOAt ester should completely transition to the product mass.
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Workup: Quench with saturated aqueous NH₄Cl and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl to strip away residual DMF, followed by brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Bioorthogonal CuAAC (Click) Conjugation
Once the amide bond is formed, the terminal alkyne serves as a chemoselective handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[6].
Materials: 5-Ethynyl-2-fluorobenzamide intermediate (1.0 eq), Azide-bearing substrate (1.0 eq), CuSO₄·5H₂O (0.1 eq), Sodium Ascorbate (0.2 eq), THPTA ligand (0.1 eq), t-BuOH/H₂O (1:1 v/v).
Step-by-Step Methodology:
-
Solvent Degassing: Sparge the t-BuOH/H₂O solvent mixture with Argon for 15 minutes prior to use. Causality: Dissolved oxygen rapidly oxidizes the active Cu(I) catalyst to inactive Cu(II) and promotes unwanted Glaser-Hay homocoupling of the terminal alkyne. Degassing establishes a robust reducing environment[6].
-
Catalyst Pre-formation: In a separate vial, mix CuSO₄ and THPTA ligand in water. Add sodium ascorbate (the solution will transition from blue to colorless/pale yellow). Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The THPTA ligand stabilizes Cu(I) in aqueous media, accelerating the reaction and protecting the metal center from disproportionation[4].
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Cycloaddition: Add the alkyne intermediate and the azide to the main reaction vessel, followed by the pre-formed catalyst complex. Stir at room temperature for 4–12 hours. Causality: The Cu(I) inserts into the terminal alkyne C-H bond (lowering its pKa) to form a copper acetylide intermediate. This intermediate regioselectively coordinates the azide, driving the formation of the 1,4-disubstituted 1,2,3-triazole[4].
-
Workup: Dilute with water and extract with EtOAc. Self-Validation: If copper removal is critical for downstream biological assays, wash the organic layer with a 0.1 M EDTA solution until the aqueous layer is colorless, completely sequestering residual copper ions.
References
- PubChemLite. "5-ethynyl-2-fluorobenzoic acid (C9H5FO2)". uni.lu.
- Arctomsci. "CAS NO. 1849285-25-1 | 5-Ethynyl 2-fluoro-benzoic acid". arctomsci.com.
- BenchChem. "Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling". benchchem.com.
- MedChemExpress. "4-Ethynylbenzoic acid | Biochemical Reagent". medchemexpress.com.
- RSC Advances. "Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors". rsc.org.
- ACS Organic Letters. "Integration of SuFEx and Sonogashira Cross-Coupling for the Synthesis of Structurally Diverse Aryl Acetylenes on DNA". acs.org.
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- 2. pubs.acs.org [pubs.acs.org]
- 3. PubChemLite - 5-ethynyl-2-fluorobenzoic acid (C9H5FO2) [pubchemlite.lcsb.uni.lu]
- 4. Discovery of novel 1,4-disubstituted 1,2,3-triazole phenylalanine derivatives as HIV-1 capsid inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05869A [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
